molecular formula C15H15N3OS2 B134367 4-Desmethoxypropoxyl-4-methylthio Rabeprazole CAS No. 99487-86-2

4-Desmethoxypropoxyl-4-methylthio Rabeprazole

Katalognummer: B134367
CAS-Nummer: 99487-86-2
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: DENFLHAXXHNAPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Desmethoxypropoxyl-4-methylthio Rabeprazole is a chemical compound that belongs to the class of proton pump inhibitors (PPIs). It is used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. The compound has a molecular formula of C15H15N3OS2 and a molecular weight of 317.43 .

Vorbereitungsmethoden

The synthesis of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole involves several steps, starting from the appropriate benzimidazole derivative. The synthetic route typically includes:

    Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the sulfoxide group: The benzimidazole core is then reacted with a sulfoxide precursor, such as methyl sulfoxide, under oxidative conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

4-Desmethoxypropoxyl-4-methylthio Rabeprazole undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

4-Desmethoxypropoxyl-4-methylthio Rabeprazole retains the fundamental mechanism of action of rabeprazole, which involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for its applications in treating conditions such as gastroesophageal reflux disease (GERD), duodenal ulcers, and Zollinger-Ellison syndrome .

Anticancer Activity

Recent studies have indicated that rabeprazole, and by extension its derivatives like this compound, may exhibit antiproliferative effects on gastric cancer cells. Research has demonstrated that rabeprazole induces significant apoptosis in AGS gastric cancer cells through the inactivation of the ERK1/2 signaling pathway, suggesting its potential as a novel antineoplastic agent .

Study Cell Line Effect Mechanism
Study 1AGSInduces apoptosisInactivation of ERK1/2 signaling
Study 2MKN-28Inhibits cell viabilityPhosphorylation blockade

Clinical Applications

The primary clinical applications of this compound mirror those of rabeprazole itself:

  • Gastroesophageal Reflux Disease (GERD) : Effective in short-term treatment and maintenance therapy for erosive esophagitis.
  • Duodenal Ulcers : Utilized in the treatment and healing of active duodenal ulcers.
  • Pathologic GI Hypersecretory Conditions : Long-term management of conditions like Zollinger-Ellison syndrome.

Case Studies

Several clinical trials have evaluated the efficacy and safety profile of rabeprazole in various populations:

  • A multicenter study demonstrated that rabeprazole combined with antibiotics effectively eradicated Helicobacter pylori in patients with duodenal ulcers .
  • A pharmacokinetic study highlighted gender differences in drug metabolism, indicating that females may experience delayed onset due to longer T lag times compared to males .

Safety Profile

While generally well-tolerated, long-term use of PPIs like rabeprazole can lead to adverse effects such as hypomagnesemia, increased risk of bone fractures, and gut infections . Monitoring for these complications is essential during extended therapy.

Wirkmechanismus

4-Desmethoxypropoxyl-4-methylthio Rabeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, thereby alleviating symptoms of acid-related disorders. The compound binds covalently to cysteine residues on the proton pump, leading to irreversible inhibition of the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

4-Desmethoxypropoxyl-4-methylthio Rabeprazole is similar to other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. it has unique structural features that may confer differences in pharmacokinetics and pharmacodynamics. For example:

    Omeprazole: Lacks the 4-methylthio group, which may affect its binding affinity and duration of action.

    Esomeprazole: The S-enantiomer of omeprazole, with improved bioavailability and efficacy.

    Lansoprazole: Contains a different substituent at the benzimidazole core, leading to variations in its metabolic profile.

These differences highlight the uniqueness of this compound and its potential advantages in specific clinical scenarios.

Biologische Aktivität

4-Desmethoxypropoxyl-4-methylthio Rabeprazole is a chemical compound classified as an impurity of the proton pump inhibitor (PPI) Rabeprazole. This compound, with a CAS number of 99487-86-2 and a molecular formula of C15H15N3OS2, features a unique methylthio group and propoxy moiety that influence its chemical properties and potential biological activities. Understanding its biological activity is crucial for assessing its implications in pharmaceutical formulations.

The biological activity of this compound is closely related to that of its parent compound, Rabeprazole. Both compounds inhibit the hydrogen-potassium ATPase enzyme (proton pump) in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is beneficial in treating acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

Compound NameCAS NumberUnique Features
Rabeprazole 117976-90-6Established PPI for acid-related disorders
4-Desmethoxypropoxyl-4-methoxy Rabeprazole 102804-77-3Contains methoxy group; different biological activity
4-Desmethoxypropoxyl-4-chloro Rabeprazole 168167-42-8Contains chloro group; possible different effects

This comparison highlights how variations in functional groups can significantly impact biological activity and pharmacological profiles.

Impurity Profiling in Pharmaceuticals

Research on impurities like this compound emphasizes the importance of understanding their behavior in pharmaceutical formulations. Studies have shown that impurities can affect drug stability, efficacy, and safety. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to quantify impurities and assess their impact on drug performance.

Stability Studies

Stability studies involving Rabeprazole formulations have indicated that impurities can arise during manufacturing or storage processes. For instance, the degradation pathways of Rabeprazole may lead to the formation of various impurities, including this compound. Understanding these pathways is essential for ensuring drug quality and safety.

Potential Applications

Despite being primarily recognized as an impurity, this compound may have potential applications in medicinal chemistry. Its unique structure could make it a candidate for further investigation regarding its biological interactions and effects, particularly in relation to other PPIs.

Eigenschaften

IUPAC Name

2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFLHAXXHNAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544860
Record name 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99487-86-2
Record name 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.